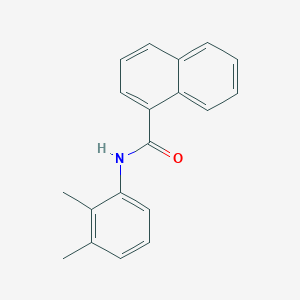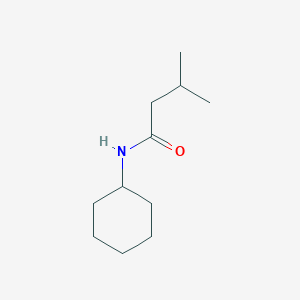
2-Chlor-4-(4-methylpiperazin-1-yl)pyrimidin
Übersicht
Beschreibung
2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom at the 2-position and a 4-methylpiperazine group at the 4-position.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary targets of 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine are Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively .
Mode of Action
2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine acts as a multikinase inhibitor . It binds to the active sites of CDK4 and ARK5, inhibiting their activity . This interaction disrupts the normal function of these kinases, leading to changes in cell cycle progression and energy metabolism .
Biochemical Pathways
The inhibition of CDK4 and ARK5 by 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine affects multiple biochemical pathways. The most significant of these is the cell cycle pathway . By inhibiting CDK4, the compound prevents the progression of the cell cycle from the G1 to the S phase . This leads to cell cycle arrest and can induce apoptosis, or programmed cell death .
Result of Action
The primary result of 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine’s action is the induction of apoptosis in tumor cells . By inhibiting key kinases involved in cell cycle progression and energy metabolism, the compound disrupts normal cellular processes, leading to cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine typically involves nucleophilic substitution reactions. One common method starts with 2,4-dichloropyrimidine, which undergoes nucleophilic substitution with 4-methylpiperazine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and phase-transfer agents may also be employed to improve reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine primarily undergoes nucleophilic substitution reactions due to the electron-deficient nature of the pyrimidine ring. It can also participate in oxidation and reduction reactions, although these are less common .
Common Reagents and Conditions
Major Products
The major products of these reactions depend on the specific nucleophile used. For example, reaction with an amine can yield a substituted pyrimidine derivative, while reaction with a thiol can produce a thioether .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloropyrimidine: A precursor in the synthesis of 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine.
4-(4-Methylpiperazin-1-yl)-6-chloropyrimidin-2-ylamine: Another compound with similar structural features and applications.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share the pyrimidine core and have similar biological activities, particularly as kinase inhibitors.
Uniqueness
2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine is unique due to the presence of both a chlorine atom and a 4-methylpiperazine group, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable intermediate in medicinal chemistry .
Eigenschaften
IUPAC Name |
2-chloro-4-(4-methylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c1-13-4-6-14(7-5-13)8-2-3-11-9(10)12-8/h2-3H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSDRFQCEQEWGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364899 | |
| Record name | 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749898-92-8 | |
| Record name | 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide](/img/structure/B185213.png)











